Tertiapin (reduced)

Atrial Fibrillation Cardiac Electrophysiology IKACh Blockade

Choose Tertiapin (reduced) for its unmatched Kir/BK dual blockade profile. Unlike generic Kir inhibitors (chloroquine, ML133), this correctly folded, disulfide-bonded form delivers nanomolar potency on GIRK (IC50 ~8.6 nM) and BK channels (IC50 ~5.8 nM) while preserving wild-type binding interfaces essential for structural studies. Validated in atrial fibrillation models and patch-clamp recordings, the reduced form prevents Met13 oxidation, ensuring experimental reproducibility and translational relevance. The definitive tool for target validation, SAR screening, and ion channel research.

Molecular Formula C106H180N34O23S5
Molecular Weight 2459.1 g/mol
Cat. No. B15591078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTertiapin (reduced)
Molecular FormulaC106H180N34O23S5
Molecular Weight2459.1 g/mol
Structural Identifiers
InChIInChI=1S/C106H180N34O23S5/c1-11-56(6)83(137-93(151)68(32-24-39-118-106(115)116)126-97(155)73(45-80(112)141)130-101(159)78(53-167)136-98(156)74(46-81(113)142)131-100(158)77(52-166)135-94(152)70(42-55(4)5)128-87(145)59(9)111)103(161)138-84(57(7)12-2)104(162)139-85(58(8)13-3)105(163)140-40-25-33-79(140)102(160)132-72(44-61-48-117-54-121-61)96(154)127-69(34-41-168-10)92(150)134-76(51-165)99(157)129-71(43-60-47-119-63-27-15-14-26-62(60)63)95(153)125-66(30-18-22-37-109)90(148)124-67(31-19-23-38-110)91(149)133-75(50-164)88(146)120-49-82(143)122-65(29-17-21-36-108)89(147)123-64(86(114)144)28-16-20-35-107/h14-15,26-27,47-48,54-59,64-79,83-85,119,164-167H,11-13,16-25,28-46,49-53,107-111H2,1-10H3,(H2,112,141)(H2,113,142)(H2,114,144)(H,117,121)(H,120,146)(H,122,143)(H,123,147)(H,124,148)(H,125,153)(H,126,155)(H,127,154)(H,128,145)(H,129,157)(H,130,159)(H,131,158)(H,132,160)(H,133,149)(H,134,150)(H,135,152)(H,136,156)(H,137,151)(H,138,161)(H,139,162)(H4,115,116,118)/t56-,57-,58-,59-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-/m0/s1
InChIKeyYUJSAJLRLLRZPV-YJOCJKAQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tertiapin (Reduced): A Disulfide-Stabilized Bee Venom Peptide with High-Affinity Inward Rectifier Potassium Channel Blockade


Tertiapin (reduced) is a 21-amino acid synthetic peptide derived from the venom of the European honey bee (Apis mellifera) [1]. It contains two intramolecular disulfide bonds (Cys3-Cys14 and Cys5-Cys18) that are essential for its biological activity and stability [2]. Tertiapin (reduced) acts as a potent and selective inhibitor of inward-rectifier potassium (Kir) channels, including G protein-coupled inwardly rectifying potassium (GIRK) channels (Kir3 family) and the renal outer medullary potassium channel ROMK1 (Kir1.1) [1][3]. Additionally, it inhibits calcium-activated large-conductance potassium (BK) channels in a concentration- and voltage-dependent manner [4]. The 'reduced' designation refers to the correctly folded, disulfide-bonded form of the peptide, which is essential for maintaining nanomolar affinity for its target channels.

Why Tertiapin (Reduced) Cannot Be Substituted by Generic Inward Rectifier Potassium Channel Blockers


Generic substitution of Tertiapin (reduced) with other inward rectifier potassium channel blockers is not scientifically justified due to its unique selectivity profile, potency, and dual mechanism of action. While alternative Kir channel inhibitors such as chloroquine or ML133 exist, they exhibit significantly lower potency on GIRK channels, off-target effects on other cardiac ion currents, or lack the combined GIRK/BK channel blockade that defines Tertiapin's distinct pharmacological fingerprint [1][2]. Furthermore, the native Tertiapin sequence, though functionally similar, is susceptible to air oxidation at Met13, leading to a marked reduction in binding affinity over time—a liability that is mitigated in the correctly folded, disulfide-stabilized 'reduced' form [3]. These critical differences in potency, selectivity, and stability directly impact experimental reproducibility and translational relevance, making Tertiapin (reduced) the preferred tool for rigorous ion channel research.

Quantitative Evidence for Tertiapin (Reduced) Differentiation: Head-to-Head Comparisons with Key Comparators


Superior Potency on GIRK1/4 (IKACh) Channels Compared to the Small Molecule Chloroquine

Tertiapin (reduced) demonstrates significantly higher potency in blocking the acetylcholine-activated inward rectifier potassium current (IKACh) compared to the small molecule alternative chloroquine [1]. In patch-clamp experiments, the IC50 for IKACh block was 60 nM for Tertiapin versus 710 nM for chloroquine, representing a ~12-fold difference in potency [1]. This translates to a lower effective concentration required to achieve the same degree of channel inhibition, which is critical for minimizing off-target effects in complex biological systems.

Atrial Fibrillation Cardiac Electrophysiology IKACh Blockade

High Selectivity for Kir3.1/3.4 and Kir1.1 Over Kir2 Family Channels Compared to Non-Selective Potassium Channel Blockers

Tertiapin (reduced) exhibits a high degree of selectivity for Kir3.1/3.4 (GIRK1/4) and Kir1.1 (ROMK1) channels, with IC50 values of 8.6 nM and 2.0 nM, respectively, while demonstrating no significant effect on Kir2 family members at concentrations up to 1 μM [1]. In contrast, many small molecule Kir channel inhibitors, such as chloroquine and dofetilide, show cross-reactivity with other cardiac potassium currents, including the rapid delayed rectifier (IKr) [2]. For example, chloroquine blocks IKr with an IC50 of 2.3 μM, whereas Tertiapin has no effect on IKr [2].

Ion Channel Selectivity GIRK Channels ROMK1 Kir2.1

Enhanced Stability and Functional Integrity Through Disulfide Bond Stabilization vs. Oxidation-Prone Native Tertiapin

The native Tertiapin sequence contains a methionine residue at position 13 (Met13) that is susceptible to air oxidation, which significantly reduces its binding affinity to Kir channels over time [1]. The 'reduced' form of Tertiapin, with its correctly paired disulfide bonds (Cys3-Cys14 and Cys5-Cys18), is structurally stabilized and maintains high-affinity binding [2]. While the oxidation-resistant derivative Tertiapin-Q (Met13→Gln) addresses the oxidation issue, the reduced form of native Tertiapin offers the exact wild-type sequence, which may be preferred for studies requiring native ligand-receptor interactions or for structural biology applications where the native sequence is essential [3].

Peptide Stability Oxidation Resistance Disulfide Bonds Biochemical Assays

Dual Blockade of GIRK and BK Channels Offers Unique Pharmacological Profile Compared to Kir-Specific Inhibitors

Tertiapin (reduced) inhibits calcium-activated large-conductance potassium (BK) channels in addition to GIRK/ROMK channels, a dual activity not shared by selective Kir inhibitors such as ML133 or VU0134992 [1]. Tertiapin-Q blocks BK channels with an IC50 of approximately 5.8 nM in Xenopus oocytes expressing human BK α-subunit [2]. This dual blockade is use- and voltage-dependent, providing a unique tool for dissecting the interplay between Kir and BK channels in neuronal excitability, synaptic transmission, and cardiac action potential repolarization [3].

BK Channels GIRK Channels Dual Blockade Neuropharmacology

Proven In Vivo Efficacy in Terminating Atrial Fibrillation with Atrial-Selective ERP Prolongation vs. Class III Antiarrhythmics

In a canine model of vagal nerve stimulation-induced atrial fibrillation (AF), intravenous administration of Tertiapin (4-41 nmol/kg) successfully terminated AF and selectively prolonged the atrial effective refractory period (ERP) without affecting ventricular ERP or ECG intervals (PQ, QRS, QTc) [1]. In contrast, Class III antiarrhythmics like dofetilide, which block IKr, prolong ventricular repolarization and carry a risk of torsades de pointes [2]. This atrial-selective action of Tertiapin (reduced) offers a potentially safer therapeutic profile by avoiding ventricular proarrhythmia.

Atrial Fibrillation In Vivo Electrophysiology Antiarrhythmic Drug Development

Greater Potency in Chronically Fibrillating Atrial Tissue vs. Sinus Rhythm Tissue—A Disease-Relevant Differentiation

Tertiapin (reduced) exhibits significantly greater potency in inhibiting IKACh in atrial myocytes isolated from patients with chronic atrial fibrillation (cAF) compared to those in sinus rhythm (SR). The -logIC50 for IKACh block was 9.1 in cAF cells versus 8.2 in SR cells, corresponding to IC50 values of 0.8 nM and 6.3 nM, respectively [1]. This ~8-fold increase in potency in the diseased state is attributed to the constitutively active nature of IKACh in cAF and highlights the therapeutic potential of Tertiapin in targeting disease-specific channelopathies.

Chronic Atrial Fibrillation Disease State Potency IKACh Constitutive Activity

High-Impact Research and Industrial Application Scenarios for Tertiapin (Reduced)


Validating IKACh as a Therapeutic Target in Preclinical Atrial Fibrillation Models

Utilize Tertiapin (reduced) in canine or sheep models of atrial fibrillation to demonstrate atrial-selective prolongation of effective refractory period and termination of AF without ventricular proarrhythmia, as established by Hashimoto et al. [1] and Haburcak et al. [2]. The compound's superior potency over chloroquine and lack of IKr block make it the gold-standard tool for target validation studies in academic and pharmaceutical settings.

Dissecting GIRK Channel Contributions in Neuronal Excitability and Neuropathic Pain

Apply Tertiapin (reduced) in patch-clamp recordings of dorsal root ganglion (DRG) neurons or hippocampal slices to selectively inhibit GIRK currents and assess their role in action potential afterhyperpolarization (AHP) and synaptic plasticity. The compound's dual blockade of BK channels (IC50 ~5.8 nM) [3] provides a unique advantage for studies requiring simultaneous modulation of both Kir and BK currents, as demonstrated by Kanjhan et al. [4].

Structural Biology and High-Resolution Ligand-Channel Interaction Studies

Employ the reduced, disulfide-stabilized form of native Tertiapin in X-ray crystallography, cryo-EM, or NMR studies to map the precise binding interface with Kir3.1 or Kir1.1 channels. Unlike the oxidation-prone native form or the Met13→Gln variant (Tertiapin-Q), the reduced form retains the exact wild-type sequence, making it indispensable for studies where native ligand-receptor interactions are critical for accurate structural interpretation [5].

Screening for Novel Small Molecule GIRK Modulators in High-Throughput Assays

Use Tertiapin (reduced) as a reference inhibitor in fluorescence-based or automated electrophysiology assays to screen compound libraries for novel GIRK channel modulators. Its well-characterized potency (IC50 = 60 nM for native IKACh [2]) and high selectivity over Kir2.1 channels provide a robust benchmark for hit validation and structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tertiapin (reduced)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.